molecular formula C23H24N4O3S B11151613 1-ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11151613
M. Wt: 436.5 g/mol
InChI Key: WTXLOHUHNCNTQM-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a naphthyridine core, an ethyl group, a methyl group, and a thiomorpholine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the naphthyridine core. The synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl and Methyl Groups: These groups can be introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Thiomorpholine Moiety: This step involves the reaction of the naphthyridine derivative with thiomorpholine under specific conditions to form the desired product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

1-Ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other naphthyridine derivatives, such as:

    1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: This compound has a similar core structure but lacks the thiomorpholine moiety.

    Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: Another related compound with an ester functional group instead of the carboxamide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[2-(thiomorpholine-4-carbonyl)phenyl]-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-3-26-14-18(20(28)17-9-8-15(2)24-21(17)26)22(29)25-19-7-5-4-6-16(19)23(30)27-10-12-31-13-11-27/h4-9,14H,3,10-13H2,1-2H3,(H,25,29)

InChI Key

WTXLOHUHNCNTQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC=C3C(=O)N4CCSCC4

Origin of Product

United States

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